Fmoc-Gly-Pro-Hyp-OH
CAS No.: 185213-75-6
Cat. No.: VC0064609
Molecular Formula: C27H29N3O7
Molecular Weight: 507.543
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 185213-75-6 |
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Molecular Formula | C27H29N3O7 |
Molecular Weight | 507.543 |
IUPAC Name | (2S,5R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-5-hydroxypyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C27H29N3O7/c31-23-12-11-22(26(34)35)30(23)25(33)21-10-5-13-29(21)24(32)14-28-27(36)37-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20-23,31H,5,10-15H2,(H,28,36)(H,34,35)/t21-,22-,23+/m0/s1 |
Standard InChI Key | PWGVGGAHJIWHRV-RJGXRXQPSA-N |
SMILES | C1CC(N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C(CCC5O)C(=O)O |
Introduction
Chemical Properties and Structure
Fmoc-Gly-Pro-Hyp-OH is a protected tripeptide with the molecular formula C27H29N3O7 and a molecular weight of 507.54 g/mol . The compound incorporates three amino acids: glycine (Gly), proline (Pro), and hydroxyproline (Hyp), with the amino terminus protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group while maintaining a free carboxylic acid at the C-terminus.
The structure consists of:
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N-terminal Fmoc protection group - critical for solid-phase peptide synthesis using Fmoc/tBu chemistry
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Glycine - the smallest amino acid that provides flexibility in the peptide chain
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Proline - a cyclic amino acid that contributes to conformational rigidity
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Hydroxyproline (Hyp) - a post-translationally modified proline with a hydroxyl group at the 4-position
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Free carboxylic acid - allows for coupling to growing peptide chains
This specific amino acid sequence (Gly-Pro-Hyp) represents the most common triplet found in collagen proteins, making this compound particularly valuable for collagen research.
Protection Chemistry Considerations
A critical aspect of using Fmoc-Gly-Pro-Hyp-OH involves the protection strategy for the hydroxyproline residue:
Comparative Analysis of Tripeptide Building Blocks
Multiple tripeptide building blocks have been developed for collagen peptide synthesis, each with specific advantages:
Building Block | Key Features | Optimal Application |
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Fmoc-Gly-Pro-Hyp-OH | Unprotected Hyp residue, maintains natural sequence | Standard CMPs with Gly-Pro-Hyp repeats |
Fmoc-Pro-Hyp(TBDPS)-Gly-OH | Silyl-protected Hyp, prevents side reactions | Complex CMPs requiring high purity |
Fmoc-Gly-Pro-Hyp(tBu)-OH | tBu-protected Hyp | CMPs requiring additional stability |
Fmoc-Pro-Hyp-Gly-OH | Different sequence order | Efficient synthesis of longer collagen peptides |
Research has demonstrated that using Fmoc-Pro-Hyp-Gly-OH produces significantly improved purity in the crude synthesis products compared to both stepwise synthesis and the use of Fmoc-Gly-Pro-Hyp(tBu)-OH .
Applications in Collagen Research
Fmoc-Gly-Pro-Hyp-OH has enabled significant advances in collagen research through efficient synthesis of model peptides:
Development of Collagen Model Peptides
Collagen model peptides synthesized using this building block have been instrumental in:
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Studying collagen triple helix formation and stability
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Investigating protein-collagen interactions
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Developing collagen-targeting probes for medical applications
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Understanding collagen-related diseases
Fluorescent Collagen Probes
The compound has been utilized in the development of fluorescent peptide probes for targeting collagen in connective tissues. For example, researchers have synthesized peptides with the repeating structure (Gly-Pro-Hyp)7-Gly that can be conjugated with fluorescent markers such as 5(6)-Carboxyfluorescein (FAM) . These fluorescent probes enable visualization and study of collagen structures in tissues.
Single-Stranded Collagen Peptides
Fmoc-Gly-Pro-Hyp-OH has been employed in the synthesis of single-stranded collagen peptides containing functional epitopes related to collagenase cleavage sites . These specialized peptides allow researchers to study collagen degradation mechanisms and develop potential therapeutic interventions for collagen-related disorders.
Optimized Synthesis Protocols
Solid-Phase Peptide Synthesis
The typical protocol for collagen peptide synthesis using Fmoc-Gly-Pro-Hyp-OH includes:
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Use of solid supports such as Rink amide resin or 2-Chlorotrityl chloride resin
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Coupling with reagents like HBTU/HOBt or HCTU/DIEA
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Fmoc deprotection using piperidine in DMF (1:4)
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Sequential coupling of the tripeptide building blocks
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Final cleavage from the resin using TFA-based cocktails
Synthesis Efficiency
Using the tripeptide building block approach with Fmoc-Gly-Pro-Hyp-OH has been shown to produce "relatively large collagen-type peptides... in satisfactory yields as highly homogeneous compounds" . This represents a significant improvement over traditional stepwise synthesis methods.
Recent Research Developments
Recent research utilizing Fmoc-Gly-Pro-Hyp-OH and related compounds has expanded into diverse applications:
Fluorescent Collagen Targeting
Researchers have developed single-stranded fluorescent peptide probes incorporating the collagen sequence pattern. Using building blocks including Fmoc-Gly-OH, Fmoc-Pro-OH, and Fmoc-Hyp(tBu)-OH, scientists have created peptides like Ac-(Gly-Pro-Hyp)3-Gly-Pro-Amp-(Gly-Pro-Hyp)3-Gly-NH2, where Amp is a modified amino acid that allows fluorescent labeling . These probes enable visualization of collagen in biological tissues.
Specialized Protecting Group Strategies
Innovative protecting group strategies have been developed to overcome specific challenges in collagen peptide synthesis. For example, Erdmann and Wennemers developed Fmoc-Pro-Hyp(TBDPS)-Gly-OH with a silyl ether protecting group that:
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